6-(Biphenyl-4-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a biphenyl group, a triazole ring, and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate biphenyl derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of 4-amino-5-mercapto-3-ethyl-1,2,4-triazole with biphenyl carboxylic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, inhibiting their activity. For example, the compound can inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms .
Comparison with Similar Compounds
Similar compounds to 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as:
6-phenyl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a phenyl group instead of a biphenyl group.
6-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Contains a chlorophenyl group, which can enhance its biological activity.
6-(4-fluorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a fluorine atom can increase its lipophilicity and membrane permeability.
The uniqueness of 6-[1,1’-biphenyl]-4-yl-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its biphenyl group, which can enhance its binding affinity to biological targets and improve its overall biological activity.
Properties
Molecular Formula |
C17H14N4S |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-ethyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4S/c1-2-15-18-19-17-21(15)20-16(22-17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI Key |
YNVUEXJVIXGXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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